Antimicrobial Spectrum and Efficacy: Direct Comparison of C14 (MPC) vs. C16 (CPC) Against Phytopathogenic Bacteria
In a head-to-head in vitro antibacterial assay against three phytopathogenic strains (Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas citri pv. citri (Xac), and Pectobacterium carotovorum subsp. carotovorum (Pa)) at 100 μg/mL, 1-tetradecylpyridinium chloride (C14) exhibited 96.72% inhibition against Xoo, 100% inhibition against Xac, and 0% inhibition against Pa [1]. In contrast, 1-hexadecylpyridinium bromide (C16) demonstrated 100% inhibition against all three strains [1]. This data reveals that while the C16 analog provides broader spectrum coverage, the C14 compound shows a distinct selectivity profile, remaining highly active against Xanthomonas species but completely inactive against Pectobacterium. For applications requiring selective antimicrobial action rather than broad-spectrum eradication, MPC may be the functionally superior choice.
| Evidence Dimension | In vitro antibacterial inhibition rate (%) at 100 μg/mL |
|---|---|
| Target Compound Data | Xoo: 96.72 ± 1.91%; Xac: 100 ± 0%; Pa: 0 ± 0% |
| Comparator Or Baseline | 1-Hexadecylpyridinium bromide (C16): Xoo: 100 ± 0%; Xac: 100 ± 0%; Pa: 100 ± 0% |
| Quantified Difference | C14: 0% activity against Pa vs. C16: 100% activity against Pa; differential selectivity window of >96% for Xanthomonas spp. vs. Pectobacterium |
| Conditions | In vitro microdilution assay; concentration: 100 μg/mL; strains: Xoo, Xac, Pa |
Why This Matters
Procurement decisions for antimicrobial agents must consider spectrum selectivity; MPC's inactivity against Pectobacterium carotovorum while maintaining near-complete activity against Xanthomonas species enables targeted applications in agricultural bactericide formulations where preservation of beneficial or non-target microbiota is desired.
- [1] Xu, L., et al. Table 2. In vitro antibacterial activities (Inhibition rate/%) of the Nitrogen-containing ionic drugs against phytopathogenic bacteria. J Antibiot. 2022. doi:10.1038/s41429-022-00574-y. Table 2. View Source
